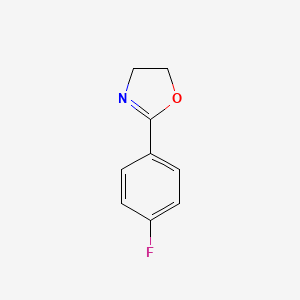
Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-4,5-dihydrooxazole?
The synthesis of dihydrooxazole derivatives often begins with enantiomerically pure precursors. For example, (S)-(+)-2-phenylglycinol can serve as a chiral starting material to construct the oxazoline ring via cyclization with fluorophenyl-containing aldehydes. A typical protocol involves refluxing the aldehyde and amino alcohol in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods may use microwave-assisted synthesis to reduce reaction times while maintaining stereochemical integrity. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like imidazole derivatives .
Q. Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, IR, and mass spectrometry data often arise from tautomerism, conformational flexibility, or impurities. To resolve these:
- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with 1H- and 13C-NMR to confirm bond connectivity and stereochemistry. For example, the 4,5-dihydrooxazole ring shows distinct 1H-NMR signals for diastereotopic protons at δ 4.2–4.8 ppm .
- Dynamic NMR : Use variable-temperature NMR to detect ring puckering or hindered rotation of the 4-fluorophenyl group .
- Computational modeling : Compare experimental IR stretching frequencies (e.g., C=N at ~1650 cm−1) with density functional theory (DFT) calculations .
Q. Basic: What characterization techniques are critical for confirming the structure of 2-(4-fluorophenyl)-4,5-dihydrooxazole?
Essential techniques include:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for related dihydrooxazole derivatives (e.g., R-factor < 0.06) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H9FNO for the parent compound).
- Multinuclear NMR : 19F-NMR identifies para-fluorine coupling patterns (δ -110 to -115 ppm), while 1H-NMR resolves diastereotopic protons in the dihydrooxazole ring .
Q. Advanced: What challenges arise in synthesizing hypercoordinated derivatives of this oxazole compound?
Incorporating metals or bulky substituents (e.g., organotin groups) often leads to steric clashes or instability:
- Reactive intermediates : Stannyl derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) require inert atmospheres and low temperatures (-78°C) to prevent decomposition .
- Purification : Silica gel chromatography may degrade sensitive intermediates; use gel permeation chromatography (GPC) or recrystallization from dichloromethane/hexane .
- Mechanistic insights : Monitor reactions with 119Sn-NMR to track tin coordination states and ligand exchange dynamics .
Q. Basic: Are there enantioselective protocols for synthesizing this compound?
Yes. Chiral oxazolines are synthesized using enantiopure amino alcohols (e.g., (S)-(+)-2-phenylglycinol) and fluorinated aldehydes. Asymmetric induction is achieved via:
- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Chiral Brønsted acids (e.g., BINOL-phosphates) promote enantioselective ring formation with >90% ee .
Q. Advanced: How can researchers analyze reaction mechanisms for unexpected byproducts (e.g., imidazoles)?
Unexpected byproducts often arise from competing cyclization pathways:
- Isotopic labeling : Introduce 15N-labeled amines to track nitrogen migration during imidazole formation .
- Kinetic studies : Use in situ IR or Raman spectroscopy to monitor intermediate concentrations (e.g., nitrile imines vs. oxazole intermediates) .
- Computational studies : Calculate transition-state energies for competing pathways (e.g., [3+2] cycloaddition vs. Schiff base formation) using Gaussian or ORCA software .
Q. Basic: How is the dihydrooxazole ring stabilized against oxidation or ring-opening?
- Steric protection : Bulky substituents (e.g., 4-methyl groups) hinder nucleophilic attack on the oxazole nitrogen .
- Electron-withdrawing groups : The 4-fluorophenyl group reduces electron density at the C=N bond, increasing resistance to hydrolysis .
- Solvent choice : Use aprotic solvents (e.g., THF, DCM) to avoid protonation of the imine nitrogen .
Q. Advanced: What strategies improve crystallinity for X-ray analysis of fluorinated oxazoles?
- Co-crystallization : Add templating agents (e.g., crown ethers) to induce ordered packing .
- Halogen bonding : Introduce bromine or iodine substituents to enhance intermolecular interactions .
- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control crystal growth rates, minimizing twinning .
Eigenschaften
CAS-Nummer |
96660-84-3 |
|---|---|
Molekularformel |
C9H8FNO |
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI-Schlüssel |
YSYWCNBSAQZIRO-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1COC(=N1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















